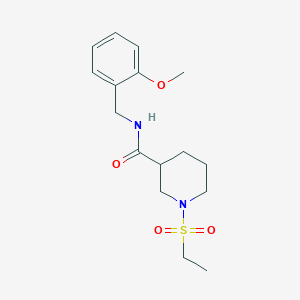![molecular formula C23H28N6O B4805012 4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE](/img/structure/B4805012.png)
4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE
Descripción general
Descripción
4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system containing nitrogen atoms
Métodos De Preparación
The synthesis of 4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the 4-methylphenyl group: This can be achieved through a substitution reaction using a halogenated derivative of the phenyl group and a suitable base.
Attachment of the propyl chain: This step may involve the use of a Grignard reagent or an alkyl halide in the presence of a catalyst.
Incorporation of the morpholine ring: This can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the intermediate compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogenated compounds and strong bases or acids.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or the substituent groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Biological Studies: It can be used as a tool compound to study the effects of structural modifications on biological activity, helping to elucidate structure-activity relationships.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparación Con Compuestos Similares
Similar compounds to 4-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}MORPHOLINE include other heterocyclic compounds with fused ring systems and nitrogen atoms. Some examples are:
4-Chloromethcathinone: A stimulant drug with a similar core structure but different substituents.
Bispecific Antibody Drug Conjugates: These compounds have a different mechanism of action but share the feature of targeting specific biological pathways.
Propiedades
IUPAC Name |
4-[3-[11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-16-5-7-19(8-6-16)21-25-23-20-17(2)18(3)28(22(20)24-15-29(23)26-21)10-4-9-27-11-13-30-14-12-27/h5-8,15H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXLMGCLXMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CCCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4804930.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4804937.png)
![N~1~-(5-BROMO-2-PYRIDYL)-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE](/img/structure/B4804940.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4804952.png)
![isopropyl 5-(aminocarbonyl)-2-({N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4804959.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B4804962.png)

![N-(2-bromophenyl)-N'-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4804973.png)

![METHYL 2-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4804989.png)
![N-{3-[(2,4-dichlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4804993.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4804997.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-1-naphthylacetamide](/img/structure/B4805005.png)
